molecular formula C9H6N2O B162697 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE CAS No. 137426-78-9

6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE

Cat. No.: B162697
CAS No.: 137426-78-9
M. Wt: 158.16 g/mol
InChI Key: YELVSUFJOUNVNH-UHFFFAOYSA-N
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Description

6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound features a benzene ring fused to an oxazole ring, with a cyano group and a methyl group attached to the benzoxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE typically involves the cyclization of 2-aminophenol derivatives with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. For example, the use of copper catalysts in the presence of bidentate ligands has been reported to facilitate the cyanation of aryl halides to produce benzonitrile derivatives . This method is scalable and can be practiced with operational benignity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

137426-78-9

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3

InChI Key

YELVSUFJOUNVNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

Synonyms

2-Benzoxazolecarbonitrile, 6-methyl-

Origin of Product

United States

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